![molecular formula C8H4ClF5O B3077321 1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene CAS No. 104678-82-2](/img/structure/B3077321.png)
1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene
概要
説明
“1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H4ClF5O. It has an average mass of 246.562 Da and a monoisotopic mass of 245.987076 Da .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic reactions of benzene derivatives . An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques like 1H NMR spectroscopy . The area under a signal in a 1H NMR spectrum is proportional to the number of protons to which the signal corresponds .Chemical Reactions Analysis
The chemical reactions of “this compound” can involve nucleophilic reactions of benzene derivatives . A third mechanism for nucleophilic substitution has been proposed, characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a clear colorless liquid appearance with an aromatic odor . It has a boiling point of 277-280°F, a molecular weight of 180.56, a freezing point/melting point of -33°F, a vapor pressure of 1 mmHg at 32°F, 5 mmHg at 76.5°F, a flash point of 117°F, a vapor density of 6.24, and a specific gravity of 1.34 .科学的研究の応用
1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene has a wide range of applications in scientific research. It has been used as a reagent in organic syntheses, as a starting material for the synthesis of pharmaceuticals, and as a reactant in biochemical reactions. It is also used in the synthesis of other compounds, such as fluorinated aromatics, halogenated aromatics, and halogenated hydrocarbons. Additionally, this compound has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents.
作用機序
The mechanism of action of 1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a variety of complexes with other molecules. This property allows this compound to act as a catalyst in a variety of reactions, including those involving the formation of covalent bonds. Additionally, this compound is believed to be capable of forming coordination complexes with metal ions, which can facilitate the transfer of electrons in chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that the compound may have an effect on the activity of certain enzymes. Additionally, this compound has been found to inhibit the growth of certain bacteria and fungi in laboratory studies. It is also believed that this compound may have an effect on the metabolism of certain compounds, such as fatty acids and amino acids.
実験室実験の利点と制限
One of the major advantages of using 1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene in laboratory experiments is its high reactivity. This allows for the rapid and efficient synthesis of a variety of compounds. Additionally, this compound is a relatively inexpensive compound, which makes it attractive for use in laboratory experiments. However, there are some limitations to the use of this compound. The compound is highly volatile, which can make it difficult to handle and store. Additionally, the compound is toxic and should be handled with caution in a laboratory setting.
将来の方向性
Given its wide range of applications, there are many potential future directions for the use of 1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene. The compound could be used in the synthesis of a variety of compounds, such as fluorinated aromatics, halogenated aromatics, and halogenated hydrocarbons. Additionally, this compound could be used in the synthesis of biologically active compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. Furthermore, this compound could be studied for its potential effects on the activity of certain enzymes, as well as its potential to inhibit the growth of certain bacteria and fungi. Finally, this compound could be further studied to better understand its mechanism of action and its potential biochemical and physiological effects.
Safety and Hazards
特性
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O/c9-8(13,14)15-6-4-2-1-3-5(6)7(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXGZURVPTWSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





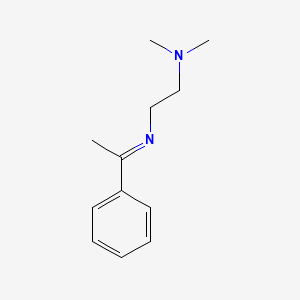
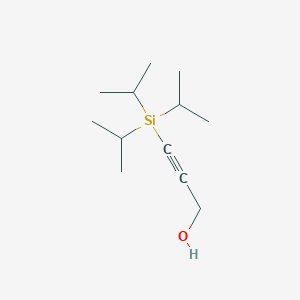

![1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine](/img/structure/B3077268.png)
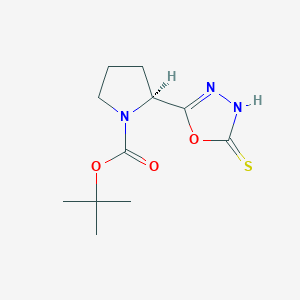
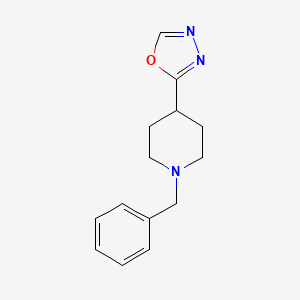
![5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3077296.png)
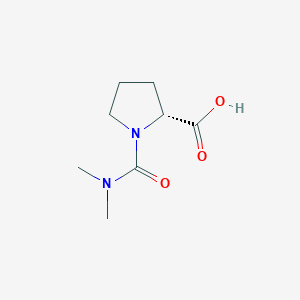
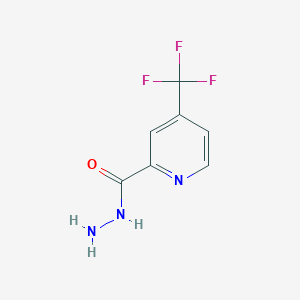
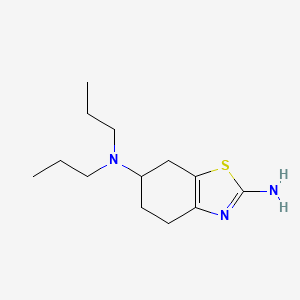
![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)
